molecular formula C7H6BrFO B122430 4-Bromo-3-fluoroanisole CAS No. 458-50-4

4-Bromo-3-fluoroanisole

Cat. No. B122430
CAS RN: 458-50-4
M. Wt: 205.02 g/mol
InChI Key: XANVIFOBBVAKCY-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoroanisole is a halo-aryl compound . It has the molecular formula C7H6BrFO and a molecular weight of 205.03 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-fluoroanisole is 1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 . This indicates that the molecule consists of a bromine atom and a fluorine atom attached to a benzene ring, with a methoxy group also attached to the ring .


Chemical Reactions Analysis

In organic synthesis transformations, the bromine atom in 4-Bromo-3-fluoroanisole can undergo Suzuki coupling reactions with arylboronic acids or boronic esters catalyzed by transition metal palladium .


Physical And Chemical Properties Analysis

4-Bromo-3-fluoroanisole is a liquid at room temperature . It has a density of 1.60 , a boiling point of 216 °C , and a flash point of 85 °C .

Scientific Research Applications

Organic Synthesis

4-Bromo-3-fluoroanisole is a valuable intermediate in organic synthesis. It is used in Suzuki–Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds . This compound’s ability to act as an electrophile allows for the introduction of fluorinated phenyl rings into complex organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-3-fluoroanisole serves as a building block for the synthesis of various drug molecules. It is particularly useful in the construction of molecules that require a halogenated aromatic ring as part of their structure, which can be critical for the biological activity of the drug .

Material Science

The compound finds applications in material science, particularly in the synthesis of organic compounds that form the basis of optoelectronic materials . Its bromo and fluoro substituents can influence the electronic properties of materials, making it a compound of interest for developing new materials with specific electronic characteristics .

Environmental Science

While direct applications in environmental science research are not extensively documented, the compound’s role in synthesizing other chemicals suggests its indirect involvement in environmental studies. For instance, compounds synthesized using 4-Bromo-3-fluoroanisole may be used to study environmental pollutants or develop sensors for environmental monitoring .

Biochemistry

4-Bromo-3-fluoroanisole is utilized in biochemistry research as an intermediate for synthesizing biochemical compounds. Its incorporation into bioactive molecules can help in studying biological pathways and processes .

Industrial Applications

Industrially, 4-Bromo-3-fluoroanisole is used in the synthesis of complex molecules. Its role as an intermediate in various chemical reactions makes it a staple in the chemical industry, where it is used to produce a wide range of products, from pharmaceuticals to materials for electronic devices .

Safety And Hazards

4-Bromo-3-fluoroanisole is classified as a warning hazard . It can cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

1-bromo-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANVIFOBBVAKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961218
Record name 1-Bromo-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoroanisole

CAS RN

458-50-4, 408-50-4
Record name 1-Bromo-2-fluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1-bromo-2-fluoro-4-hydroxybenzene (100 g, 0.52 mol) and K2CO3 (179.4 g, 1.3 mol) in 1300 mL acetone was added dimethyl sulfate (98.38 g, 0.78 mol). After refluxing overnight, the reaction mixture was cooled, filtered and dried over Na2SO4, and the filtrate was concentrated to afford 1-bromo-2-fluoro-4-methoxybenzene as a brown oil.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
179.4 g
Type
reactant
Reaction Step One
Quantity
98.38 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 250-mL round-bottom flask, was placed 4-bromo-3-fluorophenol (5.0 g, 26.18 mmol, 1.00 equiv), tetrahydrofuran (50 mL). This was followed by the addition of potassium hydroxide (2.94 g, 52.40 mmol, 2.00 equiv) in portions. To this was added CH3I (5.6 g, 39.45 mmol, 1.51 equiv) dropwise. The resulting solution was stirred for 4 h at 30° C. TLC (Petroleum ether: EtOAc=1:4) controlled the reaction process. The reaction was then quenched by the addition of 30 mL of water. The resulting solution was extracted with 3×30 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. This resulted in 5.2 g (97%) of 1-bromo-2-fluoro-4-methoxybenzene as yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.94 g
Type
reactant
Reaction Step Three
Name
Quantity
5.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a suspension of 4-bromo-3-fluorophenol (2.87 g) and cesium carbonate (12.2 g) in N,N-dimethylformamide (30 mL) was added methyliodide (1.87 mL) at room temperature, and the mixture was stirred at room temperature overnight. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 1-bromo-2-fluoro-4-methoxybenzene (3.02 g).
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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